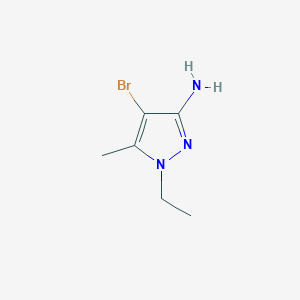

4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine

Description

4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a bromine atom at position 4, an ethyl group at position 1, and a methyl group at position 5. Its molecular formula is C₇H₁₀BrN₃, with a molecular weight of 228.08 g/mol (calculated from atomic masses). The compound is identified by CAS number 1006470-75-2 and is commercially available with a purity of ≥95% .

Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The presence of the bromine atom enhances electrophilic reactivity, making it a valuable intermediate for cross-coupling reactions, while the ethyl and methyl substituents influence steric and electronic properties .

Properties

IUPAC Name |

4-bromo-1-ethyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODYQZSWGAVVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)N)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-amine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-ethyl-5-methyl-1H-pyrazol-3-amine derivatives, while oxidation can produce corresponding pyrazole oxides.

Scientific Research Applications

4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form halogen bonds with target proteins, influencing their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine

- Molecular Formula : C₉H₁₄BrN₃

- Molecular Weight : 254.15 g/mol

- CAS : 1006334-12-8

- Key Differences: The cyclopentyl group at position 1 increases steric bulk compared to the ethyl group in the target compound.

4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₉BrFN₃

- Molecular Weight : 270.10 g/mol

- However, the methyl group at position 3 (vs. position 5 in the target compound) alters the spatial arrangement of functional groups .

Functional Group and Halogen Modifications

1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

- Molecular Formula : C₇H₉IN₂O₂

- The carboxylic acid group at position 3 introduces acidity (pKa ~4-5), contrasting with the amine group in the target compound, which is basic (pKa ~9-10) .

4-[(E)-(4-Bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₆H₁₃BrN₄

- Molecular Weight : 357.21 g/mol

- Key Differences : The diazenyl (-N=N-) group enables conjugation and absorption in the visible spectrum, making this compound suitable for dye applications. The phenyl group at position 1 adds rigidity compared to the flexible ethyl group in the target compound .

Structural Isomerism and Positional Effects

3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine

- Molecular Formula : C₉H₆BrIN₂

- Key Differences: A bromo-iodophenyl substituent at position 3 introduces heavy atoms that influence crystallographic density (e.g., X-ray diffraction properties).

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

- Molecular Formula : C₁₂H₁₂BrN₃

- Molecular Weight : 286.15 g/mol

- Key Differences : The cyclopropyl group at position 3 introduces ring strain, which may enhance reactivity in ring-opening reactions. The phenyl group at position 1 vs. ethyl in the target compound increases molecular weight and hydrophobicity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity |

|---|---|---|---|---|---|

| 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine | C₇H₁₀BrN₃ | 228.08 | 1006470-75-2 | 1-Ethyl, 4-Br, 5-Me | ≥95% |

| 4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine | C₉H₁₄BrN₃ | 254.15 | 1006334-12-8 | 1-Cyclopentyl, 4-Br, 5-Me | ≥95% |

| 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₉BrFN₃ | 270.10 | N/A | 1-(4-Fluorophenyl), 4-Br, 3-Me | N/A |

| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid | C₇H₉IN₂O₂ | 264.07 | N/A | 1-Ethyl, 4-I, 5-Me, 3-COOH | N/A |

| 4-[(E)-(4-Bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine | C₁₆H₁₃BrN₄ | 357.21 | 196394-07-7 | 1-Phenyl, 4-Diazenyl, 3-Me | N/A |

Key Research Findings

- Synthetic Accessibility : The ethyl group in the target compound is introduced via alkylation reactions using ethyl halides, as demonstrated in analogous pyrazole syntheses (e.g., sodium hydride-mediated methylation in ) .

- Biological Relevance : Pyrazole-3-amine derivatives are explored as kinase inhibitors (). The ethyl group in the target compound may improve metabolic stability compared to bulkier substituents like cyclopentyl .

- Spectroscopic Profiles : The amine group in the target compound shows characteristic IR stretches at ~3340 cm⁻¹ (N-H) and NMR signals at δ ~4.31 ppm (brs, NH₂), similar to 3-methyl-1H-pyrazol-5-amine () .

Biological Activity

Overview

4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. Pyrazoles are often utilized as building blocks in medicinal chemistry due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article delves into the biological activity of 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine, supported by recent research findings and case studies.

The compound can be synthesized through bromination of 1-ethyl-5-methyl-1H-pyrazol-3-amine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in organic solvents such as dichloromethane at low temperatures to ensure selective bromination.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine. Pyrazole compounds have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance:

- Apoptosis Induction : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells, enhancing caspase activity significantly at concentrations as low as 10 µM .

| Compound | Cell Line | Concentration (µM) | Effect on Caspase Activity |

|---|---|---|---|

| 7d | MDA-MB-231 | 10 | 1.33 times |

| 10c | MDA-MB-231 | 10 | 1.57 times |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies indicate that compounds similar to 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine exhibit significant inhibition of COX enzymes, which play a crucial role in inflammation:

| Compound | COX Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 5.40 | >344 |

| Compound B | 0.01 | >1000 |

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory agents with improved safety profiles .

The biological activity of 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The bromine atom can form halogen bonds with target proteins, influencing their activity.

- Receptor Binding : The pyrazole ring facilitates hydrogen bonding and π–π interactions, stabilizing the compound-protein complex.

- Microtubule Destabilization : Similar compounds have been reported to destabilize microtubules, which is critical in cancer cell proliferation .

Study on Anticancer Efficacy

A study focused on a series of pyrazole derivatives revealed that certain compounds exhibited significant antiproliferative activity against various cancer types:

- Cell Lines Tested : Lung cancer, brain cancer, colorectal cancer.

The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis across multiple cancer cell lines, suggesting broad therapeutic potential .

Anti-inflammatory Research

In another study evaluating the anti-inflammatory effects of pyrazole derivatives, researchers found that specific compounds displayed superior inhibition of edema in animal models compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.